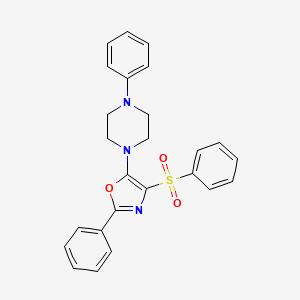
2-Phenyl-5-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-5-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole, also known as PPOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and pharmacology.
作用机制
The mechanism of action of 2-Phenyl-5-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole is not well understood. However, it is believed that this compound exerts its effects through the modulation of various cellular signaling pathways. For example, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the production of inflammatory mediators such as prostaglandins. Additionally, this compound has been found to modulate the activity of certain neurotransmitter receptors, such as the GABA-A receptor, which plays a key role in the regulation of neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to exhibit a variety of biochemical and physiological effects. For example, this compound has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines, leading to a reduction in inflammation. Additionally, this compound has been shown to modulate the activity of certain neurotransmitter receptors, leading to a reduction in neuronal excitability.
实验室实验的优点和局限性
One advantage of 2-Phenyl-5-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole is its potential as a multi-target drug, meaning that it can exert its effects through the modulation of multiple cellular signaling pathways. Additionally, this compound has been found to exhibit low toxicity, making it a potential candidate for the development of new drugs. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 2-Phenyl-5-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole. One potential direction is the development of new this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various scientific fields. Finally, studies are needed to evaluate the safety and efficacy of this compound in vivo, with the ultimate goal of developing new drugs for the treatment of various diseases.
合成方法
2-Phenyl-5-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole can be synthesized through a multistep process involving the reaction of 2,5-dimethoxybenzaldehyde with phenylhydrazine to form 2-phenylhydrazine. The resulting compound is then reacted with piperazine to produce 2-phenyl-5-(4-phenylpiperazin-1-yl)oxazole. Finally, the compound is sulfonated with phenylsulfonyl chloride to yield this compound.
科学研究应用
2-Phenyl-5-(4-phenylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole has been extensively studied for its potential applications in various scientific fields. In the field of medicine, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders. Additionally, this compound has been found to possess anticonvulsant properties, making it a potential treatment for epilepsy.
In the field of biochemistry, this compound has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease. This compound has also been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
属性
IUPAC Name |
4-(benzenesulfonyl)-2-phenyl-5-(4-phenylpiperazin-1-yl)-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c29-32(30,22-14-8-3-9-15-22)24-25(31-23(26-24)20-10-4-1-5-11-20)28-18-16-27(17-19-28)21-12-6-2-7-13-21/h1-15H,16-19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUSLNGFPNPQGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(N=C(O3)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

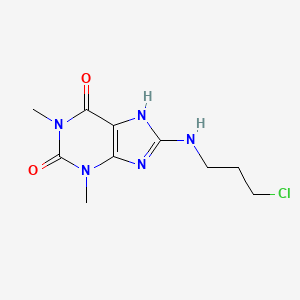
![3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(4-ethoxyphenyl)-4-fluorobenzamide](/img/structure/B2409942.png)
![1-[(4-Chlorophenyl)methyl]pyrazole-4-sulfonyl chloride](/img/structure/B2409945.png)
![[(3E)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(4-nitrophenyl)carbamate](/img/structure/B2409946.png)
![4-{[4-(Propan-2-yl)phenyl]methyl}piperidine](/img/structure/B2409947.png)

![1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2409952.png)
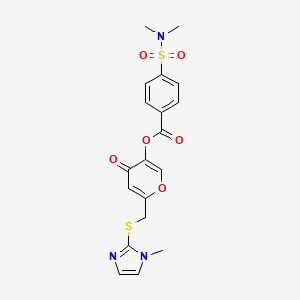
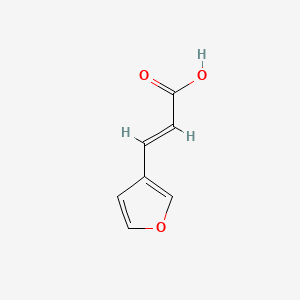
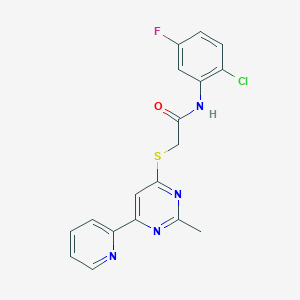
![5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2409956.png)
![N-(3,5-dimethoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2409957.png)
![2-(3-methyl-2,6-dioxo-8-{[4-(propan-2-yl)phenyl]amino}-2,3,6,7-tetrahydro-1H-purin-7-yl)acetic acid](/img/structure/B2409961.png)
![N-(3,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2409962.png)